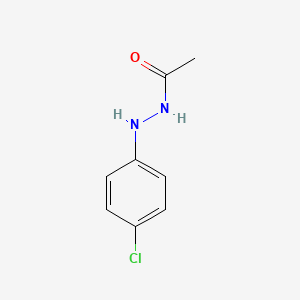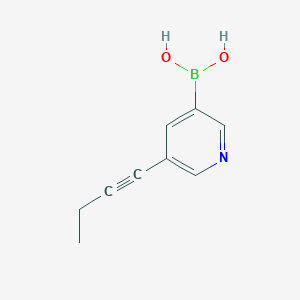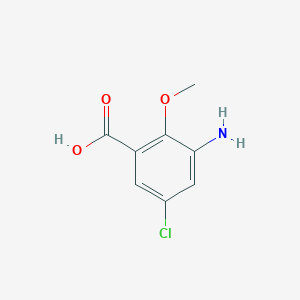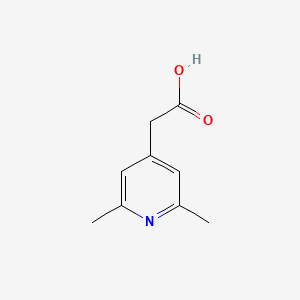
2-(2,6-DIMETHYLPYRIDIN-4-YL)ACETIC ACID
Descripción general
Descripción
2-(2,6-Dimethylpyridin-4-yl)acetic acid is an organic compound with the molecular formula C9H11NO2. It is a derivative of pyridine, characterized by the presence of a carboxylic acid group attached to a pyridine ring substituted with two methyl groups at positions 2 and 6.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylpyridin-4-yl)acetic acid typically involves the alkylation of 2,6-dimethylpyridine with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid group. One common method involves the use of chloroacetic acid as the alkylating agent, under basic conditions, to form the intermediate 2-(2,6-dimethylpyridin-4-yl)acetate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dimethylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .
Aplicaciones Científicas De Investigación
2-(2,6-Dimethylpyridin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-(2,6-dimethylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylpyridine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
4-Pyridinecarboxylic acid: Lacks the methyl groups, which can affect its steric and electronic properties.
2,6-Dimethyl-4-pyridinecarboxylic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications
Uniqueness
2-(2,6-Dimethylpyridin-4-yl)acetic acid is unique due to the presence of both methyl groups and a carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
2-(2,6-dimethylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H11NO2/c1-6-3-8(5-9(11)12)4-7(2)10-6/h3-4H,5H2,1-2H3,(H,11,12) |
Clave InChI |
UDZSKYLTWZYMSX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C)CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
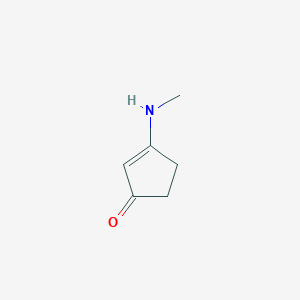
![1-[(2-Phenyl-2H-1,2,3-triazol-4-yl)methyl]piperazine](/img/structure/B8757081.png)

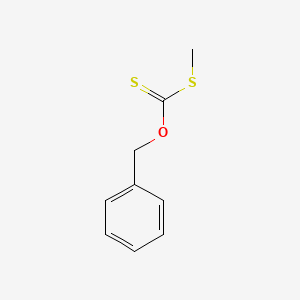

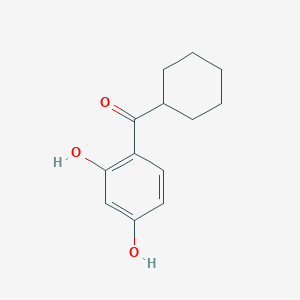
![N-(2-{[(4-Chlorophenyl)methyl]amino}ethyl)acetamide](/img/structure/B8757123.png)
